molecular formula C17H13NO2S B11324680 N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11324680
M. Wt: 295.4 g/mol
InChI Key: PXEABSJUEWLHDR-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is an organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a 2-methylphenyl group attached to the nitrogen atom of the carboxamide functional group, and an isothiochromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the following steps:

    Formation of the Isothiochromene Ring: The isothiochromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the isothiochromene derivative with 2-methylphenylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-N’-phenylurea: Similar in structure but with a urea group instead of a carboxamide group.

    N-(2-methylphenyl)-N’-phenylthiourea: Contains a thiourea group, offering different reactivity and biological properties.

    N-(2-methylphenyl)-1H-indole-3-carboxamide: Features an indole ring system, providing distinct chemical and biological characteristics.

Uniqueness

N-(2-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene ring system, which imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2-methylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C17H13NO2S/c1-11-6-2-5-9-14(11)18-16(19)15-10-12-7-3-4-8-13(12)17(20)21-15/h2-10H,1H3,(H,18,19)

InChI Key

PXEABSJUEWLHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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